![molecular formula C₁₂H₁₈O₂ B1145197 (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one CAS No. 87248-73-5](/img/structure/B1145197.png)
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one
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Overview
Description
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has unique structural features that make it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 4-chlorophenylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines under reflux in absolute isopropyl alcohol . The reaction conditions are optimized to favor the formation of the desired E-isomer over the Z-isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Scientific Research Applications
-
Pheromone Synthesis
- (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one is identified as an isomer of Anastrephin, which is a critical component of the sex pheromone blend of male Caribbean and Mexican fruit flies. This property makes it valuable in the field of entomology for developing pheromone traps and monitoring systems for pest management .
- Insecticide Development
- Synthetic Organic Chemistry
Case Study 1: Pheromone Traps
A study conducted by Battiste et al. demonstrated the effectiveness of this compound in attracting male fruit flies when incorporated into pheromone traps. The research indicated a significant increase in trap catches when this compound was used compared to traps without it .
Case Study 2: Insecticide Formulation
Research by Saito et al. explored the synthesis of insecticides using this compound as a precursor. The findings suggested that formulations containing this compound exhibited higher efficacy against target pest species while maintaining safety for non-target organisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Aurones: These compounds are structurally similar and share some biological activities.
Flavones: Another class of compounds with similar structural features and applications.
Benzofurans: The broader family to which (E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one belongs.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
(E)-Hexahydro-(Z)-4,7a-dimethyl-4-vinylbenzofuran-2(3H)-one, identified by its CAS number 87248-73-5, is a member of the benzofuran family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and organic chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O2, with a molecular weight of 194.27 g/mol. Its structure features a unique arrangement that contributes to its biological properties.
Property | Data |
---|---|
Molecular Formula | C₁₂H₁₈O₂ |
Molecular Weight | 194.27 g/mol |
Canonical SMILES | CC1(CCCC2(C1CC(=O)O2)C)C=C |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating potential effectiveness in inhibiting growth.
- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce cytotoxicity in specific cancer cell lines. The mechanism involves interaction with cellular pathways that regulate apoptosis.
- Enzyme Modulation : The compound may act as an enzyme modulator, influencing metabolic pathways relevant to disease states.
The mechanism of action for this compound involves binding to specific receptors or enzymes within the body. This interaction can lead to alterations in enzyme activity or signal transduction pathways, resulting in various biological effects.
Synthesis Methods
The synthesis of this compound typically follows multi-step organic reactions:
- Cyclization Reactions : One common synthetic route includes the cyclization of precursors such as 4-chlorophenylfuran-2(3H)-one using triethyl orthoformate under reflux conditions.
- Purification Techniques : Advanced purification methods like chromatography are employed to isolate high-purity samples for research and industrial applications.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in PubMed reported that derivatives of benzofurans exhibited significant antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains . While specific data for this compound were not detailed, it suggests a promising avenue for further exploration.
- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications could enhance or diminish these effects .
Properties
IUPAC Name |
4-ethenyl-4,7a-dimethyl-3a,5,6,7-tetrahydro-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-11(2)6-5-7-12(3)9(11)8-10(13)14-12/h4,9H,1,5-8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOPTUCATATVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)O2)C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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